![molecular formula C22H24N2O4 B5594351 4-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5594351.png)
4-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone
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Description
The molecule belongs to a class of compounds that have been extensively studied for their chemical and biological activities. The structure suggests the presence of a chromene moiety, a piperazinone ring, and methoxy and methylphenyl groups, indicating potential interactions in biological systems and unique chemical properties.
Synthesis Analysis
The synthesis of similar complex molecules typically involves multi-step reactions, including condensation, cyclocondensation, and reductive amination processes, with specific conditions tailored to protect functional groups or direct the formation of desired bonds. For instance, some compounds are synthesized through reactions involving naphthols, aldehydes, and malononitrile in the presence of catalysts under specific conditions, such as microwave irradiation (Okasha et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds in this category is often confirmed through spectral data, including HRMS, IR, 1H and 13C NMR experiments, and X-ray diffraction. These techniques provide detailed information about the compound's framework, including bond lengths, angles, and the overall geometry, which are crucial for understanding the compound's reactivity and interaction with biological targets (Wujec & Typek, 2023).
Future Directions
properties
IUPAC Name |
4-(8-methoxy-3,4-dihydro-2H-chromene-3-carbonyl)-1-(4-methylphenyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-15-6-8-18(9-7-15)24-11-10-23(13-20(24)25)22(26)17-12-16-4-3-5-19(27-2)21(16)28-14-17/h3-9,17H,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOZYCJAKYAZHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3CC4=C(C(=CC=C4)OC)OC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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